5-bromo-N-(quinolin-5-yl)nicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10BrN3O |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
5-bromo-N-quinolin-5-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H10BrN3O/c16-11-7-10(8-17-9-11)15(20)19-14-5-1-4-13-12(14)3-2-6-18-13/h1-9H,(H,19,20) |
InChI Key |
ZTBJALBPMMDLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of Brominated Nicotinamide Quinoline Conjugates
Impact of Bromine Substitution at the 5-Position of the Nicotinamide (B372718) Moiety on Biological Profile
The introduction of a bromine atom at the 5-position of the nicotinamide ring is a critical modification that can significantly alter the compound's physicochemical properties and, consequently, its biological activity. Halogenation, in general, can enhance the therapeutic potential of nicotinamide derivatives. The bromine atom is a bulky, lipophilic, and electronegative substituent. Its presence at the C-5 position of the pyridine (B92270) ring can influence the molecule's electronic distribution, steric profile, and ability to form halogen bonds.
Research into related halogenated nicotinamide derivatives has provided insights into the role of such substitutions. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives evaluated for fungicidal activity, halogen substitution on the nicotinamide ring was found to be a key determinant of potency. While direct SAR data for 5-bromo-N-(quinolin-5-yl)nicotinamide is not extensively detailed in publicly available literature, studies on analogous compounds suggest that the position and nature of the halogen are crucial. For example, compounds with 5,6-dichloro substitutions on the nicotinamide ring showed potent fungicidal activity, indicating that electron-withdrawing groups in this region can be beneficial for certain biological targets. mdpi.com The 5-bromo substitution in the target compound likely serves to increase lipophilicity, which may enhance cell membrane permeability, and to introduce a potential halogen bonding site, which could facilitate stronger interactions with a target protein.
| Compound ID | Substituents on Nicotinamide Ring (Rn) | Target Organism | EC50 (mg/L) |
| 4a | 5,6-Cl2 | Cucumber Downy Mildew | 4.69 |
| 4h | 6-Br | Cucumber Downy Mildew | >400 |
| Flumorph | (Commercial Fungicide) | Cucumber Downy Mildew | 7.55 |
Data extracted from a study on N-(thiophen-2-yl) nicotinamide derivatives, demonstrating the influence of halogen substitution patterns on fungicidal activity. mdpi.com
Influence of Quinoline (B57606) Attachment Position on Biological Activity (e.g., 5-yl, 3-yl, 8-yl)
The position at which the nicotinamide moiety is attached to the quinoline ring is a fundamental aspect of the SAR for this class of compounds. The quinoline ring system is not electronically or sterically uniform; different attachment points (such as the 5-, 3-, or 8-position) result in distinct isomers with unique three-dimensional shapes and electronic properties. These differences can profoundly affect how the molecule binds to its biological target.
The nitrogen atom in the quinoline ring influences the electronic properties of the entire scaffold, making certain positions more or less electron-rich and affecting the orientation of substituents. For instance, attachment at the 5-position, as in the title compound, places the nicotinamide group on the benzo portion of the bicyclic system, which will have a different electronic and steric environment compared to attachment at the 3-position (on the pyridine ring) or the 8-position (peri to the quinoline nitrogen).
Studies on other classes of quinoline derivatives have consistently shown that the substitution pattern is critical for biological activity. For example, research on 8-hydroxyquinoline (B1678124) derivatives has demonstrated that modifications around the quinoline core are key to their antibacterial and other biological activities. nih.gov Similarly, the activity of quinolone antibacterials is highly dependent on the substituents at various positions, including the N1, C5, C7, and C8 positions. This underscores the principle that the spatial arrangement of functional groups, dictated by the attachment position on the quinoline ring, is paramount for effective target interaction.
The specific three-dimensional arrangement of a molecule, dictated by its stereochemistry and the position of its substituents, is crucial for its interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket. Molecular docking studies on various quinoline derivatives have revealed that the quinoline scaffold often engages in key interactions like hydrophobic contacts and π-π stacking within protein binding sites. nih.govresearchgate.net
Systematic Modifications on the Quinoline Ring for Enhanced Potency and Selectivity
To optimize the biological activity of the nicotinamide-quinoline scaffold, systematic modifications can be made to the quinoline ring itself. Introducing various substituents allows for the fine-tuning of properties such as lipophilicity, electronic character, and steric bulk, which in turn can lead to enhanced potency and improved selectivity for the desired biological target over off-targets.
The addition of substituents like halogens (e.g., chlorine, fluorine) or alkyl groups (e.g., methyl, ethyl) to the quinoline ring can have a significant impact on biological activity.
Halogens: Introducing halogen atoms can alter the electronic properties of the quinoline ring through inductive effects and can also serve as handles for halogen bonding with the target protein. In a study of quinoline derivatives, the presence of a 5-chloro group was a key feature of compounds with antibacterial activity. mdpi.com This suggests that electron-withdrawing groups can be beneficial.
Alkyl/Alkoxy Groups: Small alkyl or alkoxy (e.g., methoxy) groups can modulate lipophilicity and steric interactions. Increased lipophilicity can improve membrane permeability, while the size and position of the group can ensure a better fit within a binding pocket. For example, a series of 5,6,7-trimethoxy quinoline derivatives were synthesized and evaluated as potential anticancer agents, demonstrating that these substitutions led to significant cytotoxic activity. nih.gov The methoxy (B1213986) groups in these analogs were crucial for their tubulin polymerization inhibitory activity.
These examples from related quinoline-based compounds illustrate that systematic substitution on the quinoline moiety is a valid strategy for modulating the biological profile of nicotinamide-quinoline conjugates.
| Compound ID | Quinoline Ring Substituent | Cell Line | IC50 (µM) |
| 7e | 5,6,7-trimethoxy; 4-N-(4-benzoyl phenyl) | A2780 (Ovarian Cancer) | 0.09 |
| 7f | 5,6,7-trimethoxy; 4-N-(4-phenoxy phenyl) | A2780 (Ovarian Cancer) | 0.11 |
| Cisplatin | (Reference Drug) | A2780 (Ovarian Cancer) | 1.1 |
Data from a study on substituted quinoline derivatives, highlighting the potent anticancer activity conferred by methoxy groups on the quinoline ring. nih.gov
Elucidation of Key Pharmacophoric Elements within the Nicotinamide-Quinoline Scaffold
A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the nicotinamide-quinoline scaffold, several key pharmacophoric elements can be proposed based on SAR studies of related inhibitors.
Studies on small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT), where quinolinium-based structures were identified as a promising scaffold, provide valuable insights. nih.gov Computer-based docking of these inhibitors into the nicotinamide-binding site of NNMT revealed several essential features for interaction:
Aromatic/Hydrophobic Regions: The quinoline ring itself serves as a crucial hydrophobic moiety that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets in a binding site.
Hydrogen Bond Acceptors/Donors: The amide linkage (-C(=O)NH-) between the two rings is a critical feature, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom of the nicotinamide pyridine ring also acts as a hydrogen bond acceptor.
These elements—a large hydrophobic surface provided by the quinoline, combined with the specific hydrogen-bonding capabilities of the nicotinamide and its amide linker—constitute the core pharmacophore of this class of molecules. The 5-bromo substituent on the nicotinamide ring adds another potential interaction point (halogen bonding) and modulates the electronic character of the nicotinamide portion of the pharmacophore.
Mechanistic Studies on the Biological Interactions of 5 Bromo N Quinolin 5 Yl Nicotinamide
Identification and Validation of Molecular Targets
The initial steps in characterizing the mechanism of action for any novel compound involve identifying and validating its specific molecular targets. For a molecule with a nicotinamide (B372718) and quinoline (B57606) scaffold, key targets would likely include enzymes involved in cellular metabolism and signaling pathways where these moieties are recognized.
Enzyme Inhibition or Activation Dynamics (e.g., Nicotinamide Phosphoribosyltransferase (NAMPT), Nicotinamide N-methyltransferase (NNMT), Enoyl-ACP Reductase (ENR))
Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), NAMPT is a critical target in cancer therapy. nih.govnih.govfrontiersin.org Many cancer cells exhibit elevated NAMPT expression, making them reliant on this pathway for NAD+ to fuel their high metabolic and DNA repair activities. nih.gov Inhibition of NAMPT leads to NAD+ depletion, mitochondrial dysfunction, and ultimately, cell death. nih.gov While direct inhibitory studies of 5-bromo-N-(quinolin-5-yl)nicotinamide on NAMPT are not extensively documented, its nicotinamide core suggests a potential interaction with the enzyme's active site.
Nicotinamide N-methyltransferase (NNMT): NNMT is another key enzyme in nicotinamide metabolism, catalyzing the methylation of nicotinamide. nih.gov Its overexpression is linked to various cancers and metabolic diseases. nih.gov By regulating nicotinamide levels, NNMT influences the NAD+ pool and the availability of the methyl donor S-adenosylmethionine (SAM), thereby impacting epigenetic processes. Small-molecule inhibitors of NNMT have been developed as potential therapeutics. nih.gov The interaction between this compound and NNMT has not been specifically characterized.
Enoyl-ACP Reductase (ENR): ENR is an essential enzyme in the bacterial fatty acid synthesis pathway (FAS-II), making it a well-established target for antibacterial agents. There is no current research suggesting that this compound is an inhibitor of this enzyme.
Receptor Binding and Allosteric Modulation (e.g., Metabotropic Glutamate (B1630785) Receptors)
Metabotropic Glutamate Receptors (mGluRs): The mGluRs, particularly mGlu5, are G protein-coupled receptors that play a significant role in modulating synaptic plasticity and neuronal excitability. They are prominent targets for treating central nervous system disorders. nih.gov These receptors possess allosteric binding sites distinct from the glutamate binding site, which can be targeted by positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). nih.govnih.gov Although some quinoline-based structures have been explored as mGlu5 NAMs, there is no specific evidence to date of this compound binding to or modulating metabotropic glutamate receptors. nih.gov
Investigation of Downstream Cellular Pathways Modulated by Compound Action
Modulation of upstream molecular targets by a compound initiates a cascade of effects on downstream cellular pathways, ultimately determining its physiological impact.
Interference with NAD+ Salvage Pathway and Cellular Metabolism
The NAD+ salvage pathway is a critical metabolic process that recycles nicotinamide to maintain the cellular pool of NAD+, a vital coenzyme for redox reactions and a substrate for signaling enzymes. nih.govfrontiersin.org Given that NAMPT is the rate-limiting enzyme of this pathway, any inhibitory action of a nicotinamide-containing compound would directly disrupt this cycle. nih.govfrontiersin.org Such interference would lead to a decline in intracellular NAD+ levels, impairing energy metabolism (including glycolysis and mitochondrial respiration) and compromising cellular function, an effect that is particularly detrimental to cancer cells with high energy demands. nih.gov Thiophenyl derivatives of nicotinamide have been shown to be metabolized by this pathway into unnatural NAD derivatives that can be toxic to cancer cells. researchgate.net
Induction of Stress Response Pathways (e.g., Autophagy)
Table 1: Cytotoxicity of Quinolin-8-yl-nicotinamide Analogs in MIA PaCa-2 Pancreatic Cancer Cells
Data sourced from a study on quinolin-8-yl-nicotinamides, indicating the effects of halogen substitutions. nih.gov
Modulation of DNA Repair Processes
NAD+ is an essential substrate for Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1, a key enzyme in the detection and repair of DNA damage. Nicotinamide, as the precursor to NAD+, plays a dual role in this process. It can replenish cellular NAD+ pools that are depleted by excessive PARP activation following DNA damage, thereby supporting cellular energy levels and facilitating repair. Conversely, at high concentrations, nicotinamide can act as an inhibitor of PARP, which may also modulate the DNA repair process. The specific effects of this compound on DNA repair mechanisms have not been elucidated.
Table of Mentioned Compounds
Molecular Interactions with Biological Macromolecules
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the direct molecular interactions of this compound with biological macromolecules. There is a notable absence of published research, such as X-ray crystallography, NMR spectroscopy, or specific enzymatic or binding assays, that elucidates the precise binding modes or inhibitory activities of this particular compound.
However, the structural motifs present in this compound, namely the quinoline and nicotinamide moieties, are well-recognized pharmacophores known to interact with a variety of biological targets. Analysis of research on analogous structures provides a theoretical framework for its potential molecular interactions.
The quinoline ring is a common scaffold in a multitude of biologically active compounds, and its derivatives have been extensively investigated as inhibitors of various enzymes. Notably, quinoline-based molecules have shown significant activity as kinase inhibitors . nih.govnih.govresearchgate.netfmhr.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. The planar aromatic structure of the quinoline ring can participate in π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases. The nitrogen atom can also act as a hydrogen bond acceptor.
Similarly, the nicotinamide moiety , a form of vitamin B3, is a fundamental component of the coenzymes NAD+ and NADP+, which are essential for numerous metabolic redox reactions. Derivatives of nicotinamide have been explored as inhibitors of several enzyme families. For instance, compounds containing a nicotinamide scaffold have been investigated as histone deacetylase (HDAC) inhibitors . nih.govacs.org HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. The nicotinamide portion of an inhibitor can interact with the zinc ion in the active site of HDACs and form hydrogen bonds with surrounding amino acid residues.
Furthermore, some nicotinamide derivatives have been studied as inhibitors of succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain. mdpi.com Inhibition of SDH can disrupt cellular respiration and is a mechanism of action for some fungicides.
Given the precedent set by related compounds, it is plausible that this compound could exhibit inhibitory activity against kinases, histone deacetylases, or other enzymes that recognize either the quinoline or nicotinamide scaffold. The bromine atom on the nicotinamide ring could potentially form halogen bonds or engage in other specific interactions within a binding site, potentially influencing potency and selectivity. However, without direct experimental evidence, the specific biological macromolecules that this compound interacts with, and the nature of these interactions, remain speculative. Further experimental investigation is required to elucidate its molecular mechanism of action.
Computational Chemistry and Molecular Modeling in the Research of 5 Bromo N Quinolin 5 Yl Nicotinamide
Molecular Docking Simulations for Ligand-Target Binding Conformations
No specific studies detailing molecular docking simulations to predict the binding conformations of 5-bromo-N-(quinolin-5-yl)nicotinamide with biological targets were found.
Quantitative Structure-Activity Relationship (QSAR) Model Development
There is no available research on the development of QSAR models for this compound to correlate its chemical structure with biological activity.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
Specific CoMFA or CoMSIA studies for this compound have not been published in the available scientific literature.
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity
Detailed DFT or ab initio calculations focusing on the electronic structure and reactivity of this compound are not present in the current body of research.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
No molecular dynamics simulations have been reported to analyze the conformational changes or binding stability of this compound.
Pharmacophore Mapping and Virtual Screening for Novel Ligand Identification
There are no published studies on the use of pharmacophore mapping or virtual screening based on the structure of this compound for the identification of new ligands.
Further research and publication in the field of computational chemistry are required before a detailed analysis of this compound can be compiled.
Advanced Research Directions and Broader Implications for Nicotinamide Quinoline Compounds
Expanding the Spectrum of Biological Activities for Diverse Therapeutic Areas
The nicotinamide-quinoline scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a "privileged structure" in medicinal chemistry. nih.gov Research has primarily focused on oncology, but significant potential exists in other therapeutic areas. The introduction of a bromine atom can further enhance potency and modulate activity, making the 5-bromo-N-(quinolin-5-yl)nicotinamide backbone a promising starting point for developing novel therapeutics. nih.govresearchgate.net
Anticancer Activity: This is the most extensively studied area for this class of compounds. Their mechanism of action is multifaceted, targeting various key pathways in cancer progression.
Enzyme Inhibition: These compounds have been shown to inhibit critical enzymes such as histone deacetylases (HDACs) rsc.org, DNA topoisomerases nih.govresearchgate.net, and kinases like VEGFR-2, EGFR, and HER-2. acs.orgrsc.org Simultaneous inhibition of multiple targets, such as the dual inhibition of DNMT and HDAC, represents a promising strategy for cancer therapy. nih.gov
Metabolic Targets: Nicotinamide (B372718) analogues can function as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an essential enzyme in NAD+ biosynthesis, thereby targeting the altered metabolism of cancer cells. nih.gov
Antiproliferative Effects: Bromo-quinoline derivatives have demonstrated strong antiproliferative activity against a range of tumor cell lines, including brain, cervix, and colon carcinoma, often inducing apoptosis. nih.govresearchgate.netmdpi.com
Antimicrobial Activity:
Antifungal Properties: Nicotinamide derivatives have shown potent activity against various fungal pathogens, including fluconazole-resistant strains of Candida albicans. nih.govnih.gov Their mechanism often involves the disruption of the fungal cell wall. nih.govnih.gov
Antiviral Potential: Quinoline (B57606) analogues have been identified as potent antiviral agents, specifically against enterovirus D68 by inhibiting the viral protein VP1. nih.gov
Neuroprotective Effects: Nicotinamide itself is known to be neuroprotective, primarily by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP) and boosting NAD+ levels, which helps maintain cellular energy during ischemic events like stroke. researchgate.netresearchgate.net This suggests that nicotinamide-quinoline conjugates could be explored for treating neurodegenerative diseases.
Other Therapeutic Areas: The versatility of the scaffold extends to other conditions. For instance, quinoline derivatives have been designed as inhibitors of NADPH oxidases (NOXs), which are promising targets for treating diabetic nephropathy. nih.gov
| Therapeutic Area | Molecular Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Anticancer | HDAC, Topoisomerase I, VEGFR-2, EGFR/HER-2, NAMPT | Potent antiproliferative and apoptotic effects in various cancer cell lines. Dual-target inhibition shows enhanced efficacy. | nih.govresearchgate.netrsc.orgacs.orgrsc.orgnih.govnih.gov |
| Antifungal | Fungal Cell Wall Disruption | Activity against drug-resistant Candida albicans strains. | nih.govnih.gov |
| Antiviral | Viral Protein 1 (VP1) Inhibition | Potent activity against various strains of Enterovirus D68. | nih.gov |
| Neuroprotection | PARP Inhibition, NAD+ Synthesis | Potential to protect against brain injury in focal cerebral ischemia. | researchgate.net |
| Diabetic Nephropathy | NADPH Oxidase (NOX) Inhibition | Exhibits inhibitory activities, suggesting a role in treating diabetic complications. | nih.gov |
Strategies for Lead Optimization and Rational Design of Next-Generation Analogues
Transforming a promising hit compound like this compound into a clinical candidate requires a meticulous process of lead optimization. patsnap.comdanaher.com This iterative cycle involves designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com
Structure-Activity Relationship (SAR) Analysis: SAR is a foundational approach where systematic modifications to the lead compound's structure are made to identify which chemical groups are critical for biological activity. patsnap.com For nicotinamide-quinoline compounds, studies have revealed that the position and nature of substituents on both the nicotinamide and quinoline rings are crucial for potency. researchgate.netnih.govnih.gov For example, the presence and position of the bromine atom can significantly influence anticancer efficacy. researchgate.net
Computational and Rational Drug Design: Modern drug design heavily relies on computational methods to accelerate the optimization process. patsnap.commdpi.com
Molecular Docking and Modeling: These techniques predict how a compound will bind to its biological target (e.g., an enzyme's active site). This allows researchers to design modifications that enhance binding affinity and selectivity. rsc.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a compound's physicochemical properties with its biological activity, helping to predict the potency of new, unsynthesized analogues. mdpi.com
In Silico ADMET Prediction: Computational tools can forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, enabling chemists to prioritize compounds with more drug-like profiles early in the design phase. danaher.comresearchgate.net
Advanced Design Strategies:
Dual-Target or Multi-Target Ligands: A sophisticated strategy involves designing single molecules that can inhibit multiple disease-relevant targets simultaneously. rsc.orgnih.gov This can lead to enhanced therapeutic efficacy and may reduce the likelihood of drug resistance.
Scaffold Hopping and Bioisosteric Replacement: These medicinal chemistry techniques involve replacing parts of the molecule with structurally different but functionally similar groups to improve properties like metabolic stability or to explore new intellectual property space.
| Strategy | Description | Goal | Reference |
|---|---|---|---|
| SAR Analysis | Systematic modification of the chemical structure to determine the contribution of different functional groups to biological activity. | Identify key pharmacophores; guide further modifications. | researchgate.netnih.govnih.gov |
| Molecular Docking | Computational simulation of the interaction between a ligand and its target protein. | Predict binding modes; design analogues with improved affinity and selectivity. | rsc.orgrsc.org |
| QSAR Modeling | Statistical analysis linking chemical structure to biological activity. | Predict the potency of virtual compounds before synthesis. | mdpi.com |
| Dual-Target Inhibition | Designing a single molecule to act on two or more distinct biological targets. | Increase efficacy; overcome drug resistance. | rsc.orgnih.gov |
| In Silico ADMET | Computational prediction of pharmacokinetic and toxicity profiles. | Prioritize compounds with favorable drug-like properties. | danaher.comresearchgate.net |
Emerging Methodologies in Integrated Synthetic and Biological Evaluation of Conjugates
The traditional, linear process of drug discovery is being replaced by more integrated and efficient methodologies. The evaluation of nicotinamide-quinoline conjugates benefits from these modern approaches, which create a seamless feedback loop between chemical synthesis and biological testing.
A key emerging methodology is the use of integrated discovery platforms . These platforms combine automated synthesis, high-throughput screening (HTS), and computational modeling. A virtual library of potential nicotinamide-quinoline analogues can be designed and computationally screened for predicted activity and drug-like properties. rsc.orgresearchgate.net The most promising candidates are then synthesized, often using parallel synthesis techniques, and immediately evaluated in a battery of HTS biological assays. The resulting data is fed back into the computational models, refining the predictions and guiding the design of the next generation of compounds in a rapid, iterative cycle. patsnap.comdanaher.com This approach significantly shortens the time required for the hit-to-lead and lead optimization phases of drug discovery.
Furthermore, the development of sophisticated cellular and in vivo models allows for more relevant biological evaluation earlier in the process. For example, testing compounds on 3D tumor spheroids or in xenograft mouse models provides a more accurate picture of potential efficacy than traditional 2D cell culture assays. nih.gov
Future Research Directions in Understanding and Harnessing the Biological Potential of the Brominated Nicotinamide-Quinoline Scaffold
The this compound scaffold represents a rich starting point for future drug discovery efforts. Several key research directions can be pursued to fully harness its potential.
First, a deeper exploration of the full spectrum of biological targets is warranted. Given the broad activity profile observed, systematic screening against diverse panels of kinases, epigenetic enzymes, and other targets could uncover novel mechanisms of action and open up entirely new therapeutic applications.
Second, advanced rational design principles should be applied to optimize the scaffold. This includes leveraging artificial intelligence and machine learning to build more predictive QSAR and ADMET models. patsnap.com Such models could guide the synthesis of highly potent and selective analogues with tailored pharmacokinetic profiles for specific diseases. A key area of investigation should be the precise role of the bromine atom—its influence on target binding, metabolic stability, and cell permeability—to guide the strategic use of halogenation in future designs.
Third, exploring this scaffold for combination therapies is a promising avenue. The unique mechanisms of action, such as NAMPT or HDAC inhibition, could be synergistic with existing chemotherapies or immunotherapies, potentially leading to more effective treatment regimens with reduced side effects. nih.gov
Finally, investigating novel drug delivery systems, such as nanoparticle formulations, could help overcome potential challenges with solubility or bioavailability, ensuring that next-generation compounds based on the brominated nicotinamide-quinoline scaffold can reach their therapeutic targets effectively in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-N-(quinolin-5-yl)nicotinamide, and how can reaction conditions be optimized for yield and purity?
- Answer : Synthesis typically involves coupling 5-bromonicotinic acid derivatives with quinolin-5-amine via amidation. A common method uses refluxing in anhydrous solvents (e.g., THF or dichloromethane) with a base (e.g., K₂CO₃ or triethylamine). Optimization includes adjusting solvent polarity, temperature, and stoichiometry. Thin Layer Chromatography (TLC) monitors progress, while purification via column chromatography enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.0–9.0 ppm). Mass Spectrometry (MS) validates molecular weight (e.g., [M+H⁺] peaks). Infrared (IR) spectroscopy detects amide C=O stretches (~1650 cm⁻¹). Cross-referencing spectral data with computational predictions (e.g., DFT) improves accuracy .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Answer : The compound is sensitive to moisture and light due to its bromine substituent and amide group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to oxidizing agents. Stability assays (e.g., accelerated degradation studies under varying pH/temperature) guide storage protocols .
Advanced Research Questions
Q. How can researchers design factorial experiments to systematically evaluate the impact of reaction variables (e.g., solvent polarity, temperature) on synthesis?
- Answer : Use a 2³ factorial design to test variables: solvent (polar vs. nonpolar), temperature (room vs. reflux), and catalyst loading (low vs. high). Analyze interactions via ANOVA to identify dominant factors. For example, THF at reflux with 1.5 eq. catalyst may maximize yield. Replicate trials to ensure reproducibility .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Answer : Reassess computational parameters (e.g., basis sets, solvation models) using software like Gaussian or COMSOL. Validate docking studies (e.g., kinase inhibition) with experimental IC₅₀ assays. Cross-check NMR chemical shifts against Density Functional Theory (DFT) simulations to reconcile discrepancies .
Q. What methodologies establish structure-activity relationships (SAR) for this compound derivatives in kinase inhibition studies?
- Answer : Synthesize derivatives by modifying the quinoline ring (e.g., halogen substitution) or amide linker. Test against kinase panels (e.g., EGFR, BRAF) using enzymatic assays. Corrogate inhibitory activity (IC₅₀) with steric/electronic parameters (Hammett constants, LogP) via QSAR modeling. Crystallography or cryo-EM can reveal binding modes .
Methodological Considerations
- Data Contradiction Analysis : Compare batch-to-batch HPLC purity profiles and kinetic data to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalies .
- AI Integration : Implement machine learning (e.g., neural networks) to predict optimal reaction conditions or SAR trends from historical datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
